molecular formula C6H10ClF2NO B6163432 2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride CAS No. 2231677-03-3

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride

Cat. No.: B6163432
CAS No.: 2231677-03-3
M. Wt: 185.6
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Description

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride is a chemical compound with the molecular formula C6H10ClF2NO. This compound is characterized by the presence of a difluorocyclobutyl group attached to an ethanone moiety, with an amino group at the second position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride typically involves the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group is synthesized through a series of fluorination reactions, starting from cyclobutane derivatives.

    Attachment of the Ethanone Moiety: The difluorocyclobutyl intermediate is then reacted with an ethanone precursor under controlled conditions to form the desired ethanone structure.

    Introduction of the Amino Group:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used to carry out the synthesis.

    Purification and Crystallization: The crude product is purified through recrystallization or chromatography techniques to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Oxo derivatives with enhanced reactivity.

    Reduction Products: Alcohol derivatives with potential biological activity.

    Substitution Products: Various substituted derivatives with diverse chemical properties.

Scientific Research Applications

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Modulate Receptor Activity: Interact with cellular receptors, leading to changes in signal transduction pathways.

    Alter Cellular Processes: Affect various cellular processes, including cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluorocyclobutyl)ethanamine: A related compound with similar structural features but different functional groups.

    2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride: Another compound with a similar ethanone moiety but different substituents.

Uniqueness

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride is unique due to its specific combination of a difluorocyclobutyl group and an ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4H,1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOORMJFICQKXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231677-03-3
Record name 2-amino-1-(3,3-difluorocyclobutyl)ethan-1-one hydrochloride
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